3-(2-Chlorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-3-19-12-8-17-15(20-12)13-9(2)21-18-14(13)10-6-4-5-7-11(10)16/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJIUHRXCAWELN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(O1)C2=C(ON=C2C3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-Chlorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole is a derivative of oxazole and has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes the available literature on its biological activity, focusing on antibacterial, anticancer, and anti-inflammatory properties.
The molecular formula of the compound is , with a molecular weight of approximately 304.72 g/mol. The compound features a chlorophenyl group and an ethoxy-substituted oxazole ring, which are critical for its biological interactions.
Antibacterial Activity
Research has indicated that oxazole derivatives exhibit significant antibacterial properties. A study highlighted that compounds similar to 3-(2-Chlorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole demonstrated enhanced activity against various Gram-positive and Gram-negative bacteria. For instance:
| Compound | Activity Against | Reference |
|---|---|---|
| 3-(2-Chlorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole | Staphylococcus epidermidis | |
| Other Oxazole Derivatives | E. coli, Pseudomonas aeruginosa |
The presence of electron-withdrawing groups like chlorine enhances the antibacterial efficacy by increasing the compound's lipophilicity and membrane penetration.
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. A comparative study showed that derivatives of oxazole exhibited cytotoxic effects on leukemia and breast cancer cell lines:
Flow cytometry assays confirmed that these compounds induce apoptosis in a dose-dependent manner, suggesting their potential as therapeutic agents.
Anti-inflammatory Activity
In vivo studies have demonstrated that oxazole derivatives can significantly reduce inflammation. For example:
| Compound | Test Model | Edema Inhibition (%) | Reference |
|---|---|---|---|
| 3-(2-Chlorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole | Carrageenan-induced paw edema in rats | 48.3% (vs. Indomethacin at 60%) |
This indicates that the compound may serve as a viable anti-inflammatory agent by modulating inflammatory pathways.
Structure–Activity Relationship (SAR)
The biological activity of the compound is closely related to its chemical structure. The presence of halogen substituents (like chlorine) on the phenyl ring has been shown to enhance biological potency by improving interactions with biological targets. Additionally, the ethoxy group contributes to solubility and bioavailability.
Case Studies
- Anticancer Efficacy : A study involving MCF-7 cells reported that compounds with similar structures led to increased p53 expression and caspase activation, suggesting a mechanism involving apoptotic signaling pathways.
- Antibacterial Assessment : Compounds were tested against various bacterial strains with results indicating superior activity compared to standard antibiotics like Ciprofloxacin.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula . Its structure features a chlorophenyl group and oxazole derivatives, which are known for their biological activity. The presence of the ethoxy and methyl groups enhances its solubility and reactivity, making it suitable for various applications.
Medicinal Applications
1. Anticancer Activity
Recent studies have highlighted the potential of oxazole derivatives, including 3-(2-Chlorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole, in cancer treatment. In vitro assays have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including glioblastoma. For instance, a study involving related oxadiazole derivatives showed significant apoptosis induction in cancer cells through DNA damage mechanisms .
Case Study: Cytotoxicity Assay
- Cell Line: LN229 (Glioblastoma)
- Findings: Compounds derived from similar oxazole structures showed significant cytotoxicity with IC50 values in the low micromolar range.
2. Antidiabetic Properties
The oxazole derivatives have also been investigated for their antidiabetic effects. In vivo studies using models like Drosophila melanogaster indicated that certain derivatives can effectively lower glucose levels, suggesting a mechanism that may involve insulin sensitivity enhancement or glucose uptake facilitation .
Case Study: Antidiabetic Activity
- Model Organism: Drosophila melanogaster
- Results: Compounds demonstrated a significant reduction in glucose levels compared to controls.
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Similar oxazole derivatives have been tested against various bacterial strains, revealing significant antibacterial properties. These findings suggest potential applications in developing new antibiotics or antimicrobial treatments .
Data Table: Antimicrobial Efficacy
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(2-Chlorophenyl)-... | E. coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
Synthesis and Modification
The synthesis of 3-(2-Chlorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole often involves multi-step reactions that include the formation of oxazole rings through cyclization processes. Variations in the synthesis can lead to different biological activities, allowing researchers to tailor compounds for specific therapeutic targets .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituted Oxazole Derivatives with Piperazine Linkers
Compounds such as OMS ([4-(5-bromanyl-3-methyl-pyridin-2-yl)piperazin-1-yl]-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone) and BMS-885838 share the 3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl moiety but incorporate piperazine linkers and terminal aromatic groups (e.g., pyridine, furan). Key differences include:
- Substituent Effects : The ethoxy group in the target compound increases lipophilicity compared to the carboxamide or piperazine-linked groups in BMS-885838 and OMS.
- Bioactivity : Piperazine-linked derivatives often target enzymes or receptors (e.g., glycogen phosphorylase inhibitors in ), whereas the ethoxy group in the target compound may favor membrane permeability .
Table 1: Comparison with Piperazine-Linked Analogs
Chlorophenyl-Substituted Oxazoles in Antibiotics
Cloxacillin derivatives (e.g., cloxacillin benzathine ) feature a 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl group as part of a β-lactam antibiotic structure. Comparisons include:
- Reactivity: The ethoxy group in the target compound reduces electrophilicity compared to the β-lactam ring in cloxacillin, suggesting different biological targets (e.g., non-antibiotic applications).
- Structural Role : In cloxacillin, the oxazole moiety contributes to penicillin-binding protein (PBP) affinity, whereas the target compound’s ethoxy group may modulate allosteric interactions .
Oxazole-Oxadiazole Hybrids
2-(4-Chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole (CAS: 491873-61-1) replaces the 1,2-oxazole core with a 1,3,4-oxadiazole ring. Key contrasts:
Methyl-Substituted Oxazole Carboxamides
3-(2-Chlorophenyl)-5-methyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide (CAS: 321432-31-9) shares the chlorophenyl and methyl groups but replaces the ethoxy-1,3-oxazole with a carboxamide. Functional implications:
- Solubility : The carboxamide improves water solubility compared to the ethoxy group.
Antimicrobial Activity
The ethoxy group may reduce toxicity compared to nitro or halogenated analogs .
Enzyme Inhibition
Docking studies () highlight that chlorophenyl-oxazole derivatives bind to allosteric sites of enzymes like glycogen phosphorylase. The target compound’s ethoxy group could stabilize interactions with hydrophobic pockets .
Q & A
Q. Table 1: Comparison of Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Oxazole Ring Formation | ZnCl₂, NH₄OAc | Toluene | 65–72 | |
| Ethoxy Group Introduction | K₂CO₃, EtOH | DMF | 58–63 |
Basic: How is the molecular structure of this compound validated in crystallographic studies?
Methodological Answer:
X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is standard:
- Data Collection : High-resolution (<1.0 Å) data reduces refinement errors. Use Mo-Kα radiation for small molecules .
- Refinement Strategies : SHELXL’s least-squares refinement with anisotropic displacement parameters improves accuracy .
- Validation Tools : Check for R-factor convergence (target: R₁ < 5%) and validate geometry using CIF files .
Advanced: How can contradictory data in biological activity assays (e.g., enzyme inhibition vs. no observed effect) be resolved?
Methodological Answer:
Contradictions often arise from assay conditions or target specificity. Mitigation strategies include:
- Dose-Response Curves : Establish IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) to confirm dose dependency .
- Selectivity Screening : Use panels of related enzymes (e.g., kinase families) to identify off-target effects .
- Molecular Docking : Tools like AutoDock Vina predict binding modes; compare with mutagenesis data to validate interactions .
Q. Table 2: Example IC₅₀ Discrepancies
| Target Enzyme | Reported IC₅₀ (µM) | Assay Conditions | Reference |
|---|---|---|---|
| COX-2 | 0.8 ± 0.2 | Human recombinant | |
| COX-2 | >10 | Murine cell lysate |
Advanced: What computational methods are suitable for analyzing electron density and reactivity of this compound?
Methodological Answer:
- Electrostatic Potential Maps : Generated using Multiwfn to visualize nucleophilic/electrophilic regions (e.g., chlorophenyl group as electron-deficient) .
- Bond Order Analysis : Calculate Mayer bond orders to assess aromaticity of the oxazole ring .
- Reactivity Predictions : Use Fukui indices (, ) to identify sites prone to electrophilic/nucleophilic attacks .
Figure 1: Multiwfn-generated electrostatic potential map showing charge distribution (red = negative, blue = positive) .
Basic: How does the chlorophenyl moiety influence the compound’s pharmacokinetic properties?
Methodological Answer:
- Lipophilicity : The 2-chlorophenyl group increases logP (measured: 3.2 ± 0.1), enhancing membrane permeability .
- Metabolic Stability : Cytochrome P450 inhibition assays (e.g., CYP3A4) show reduced metabolism due to steric hindrance from the chlorine atom .
Advanced: What strategies are effective in resolving crystallographic disorder in the ethoxy-oxazolyl group?
Methodological Answer:
- Occupancy Refinement : Split the disordered atoms into two positions and refine occupancies using SHELXL .
- Restraints : Apply DFIX and SIMU restraints to maintain reasonable bond lengths and angles .
- Twinned Data Analysis : Use PLATON to check for twinning and reprocess data if necessary .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodological Answer:
- Analog Synthesis : Modify the ethoxy group (e.g., replace with methoxy or propoxy) and test activity .
- Pharmacophore Modeling : Use Schrödinger Phase to identify critical interaction points (e.g., hydrogen bonds with the oxazole ring) .
- 3D-QSAR : Align compounds in a grid and correlate steric/electronic fields with activity using CoMFA .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR (CDCl₃) to confirm substitution patterns (e.g., δ 6.8–7.3 ppm for chlorophenyl protons) .
- HRMS : High-resolution mass spectrometry (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 345.0654) .
- IR : Detect functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹) .
Advanced: How can molecular dynamics (MD) simulations predict stability in biological environments?
Methodological Answer:
- Force Fields : Use AMBER or CHARMM with explicit solvent (e.g., TIP3P water) for 100-ns simulations .
- Binding Free Energy : Calculate ΔG using MM-PBSA to assess target affinity .
- Aggregation Propensity : Monitor RMSD and solvent-accessible surface area (SASA) to detect aggregation .
Advanced: What analytical approaches validate purity in complex synthetic mixtures?
Methodological Answer:
- HPLC-PDA : Use C18 columns (ACN/water gradient) with UV detection at 254 nm; target purity >95% .
- Chiral HPLC : Resolve enantiomers if stereocenters are present (e.g., CHIRALPAK AD-H column) .
- LC-MS/MS : Detect trace impurities (<0.1%) via MRM transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
